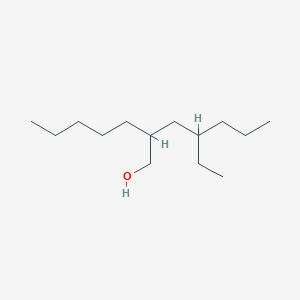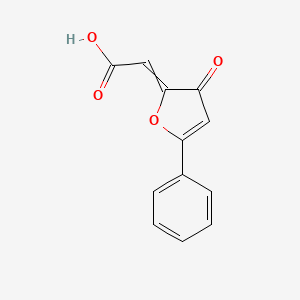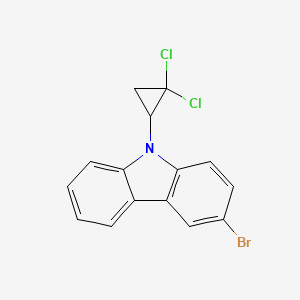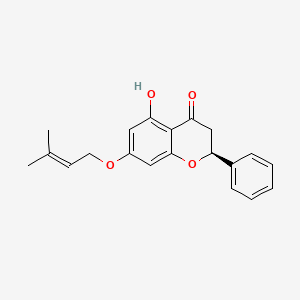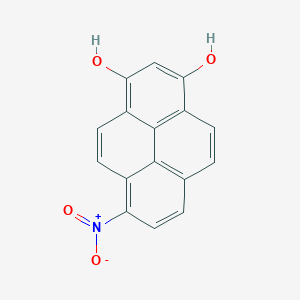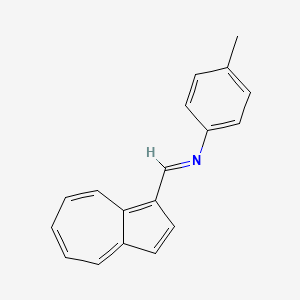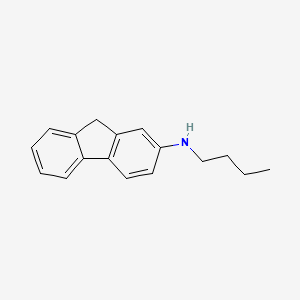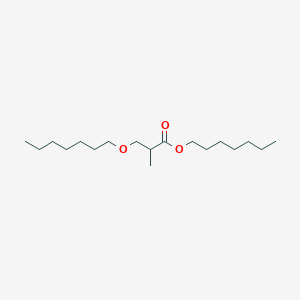![molecular formula C13H19NO4S B14355445 Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate CAS No. 92198-63-5](/img/structure/B14355445.png)
Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate is an organic compound with a complex structure that includes a sulfanyl group, a phenyl ring, and bis(2-hydroxyethyl)amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate typically involves the reaction of 4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The compound may act by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methyl)-2,3,5,6-tetrafluorophenyl]malonitrile
- 4-{[bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol hydrochloride
Uniqueness
Methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate is unique due to its specific structural features, such as the presence of both sulfanyl and bis(2-hydroxyethyl)amino groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
92198-63-5 |
|---|---|
Fórmula molecular |
C13H19NO4S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
methyl 2-[4-[bis(2-hydroxyethyl)amino]phenyl]sulfanylacetate |
InChI |
InChI=1S/C13H19NO4S/c1-18-13(17)10-19-12-4-2-11(3-5-12)14(6-8-15)7-9-16/h2-5,15-16H,6-10H2,1H3 |
Clave InChI |
VAVDSKLJUBLMTG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC1=CC=C(C=C1)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
